molecular formula C23H28ClN3O2 B12419625 2-Deschloro Aripiprazole-d8

2-Deschloro Aripiprazole-d8

Cat. No.: B12419625
M. Wt: 422.0 g/mol
InChI Key: SHHUSQIOAKPGMO-FUEQIQQISA-N
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Description

2-Deschloro Aripiprazole-d8: is a deuterated analog of 2-Deschloro Aripiprazole, a derivative of Aripiprazole. It is primarily used in scientific research, particularly in the field of proteomics. The molecular formula of this compound is C23H20D8ClN3O2, and it has a molecular weight of 421.99 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Deschloro Aripiprazole-d8 involves the deuteration of 2-Deschloro Aripiprazole. The process typically includes the replacement of hydrogen atoms with deuterium atoms. This can be achieved through various methods, including catalytic exchange reactions using deuterium gas or deuterated solvents under specific conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced techniques such as ultra-performance liquid chromatography (UPLC) and mass spectrometry (MS) is common to monitor the synthesis and ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Deschloro Aripiprazole-d8 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deuterated analogs with different functional groups .

Scientific Research Applications

2-Deschloro Aripiprazole-d8 is widely used in scientific research due to its unique properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 2-Deschloro Aripiprazole-d8 is similar to that of Aripiprazole. It acts as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors and as an antagonist at serotonin 5-HT2A receptors. This unique mechanism allows it to modulate neurotransmitter activity in the brain, making it effective in the treatment of various psychiatric disorders .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of deuterium atoms, which provide enhanced stability and different pharmacokinetic properties compared to its non-deuterated analogs. This makes it particularly valuable in research settings where precise quantification and identification are required .

Properties

Molecular Formula

C23H28ClN3O2

Molecular Weight

422.0 g/mol

IUPAC Name

7-[4-[4-(3-chlorophenyl)-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one

InChI

InChI=1S/C23H28ClN3O2/c24-19-4-3-5-20(16-19)27-13-11-26(12-14-27)10-1-2-15-29-21-8-6-18-7-9-23(28)25-22(18)17-21/h3-6,8,16-17H,1-2,7,9-15H2,(H,25,28)/i11D2,12D2,13D2,14D2

InChI Key

SHHUSQIOAKPGMO-FUEQIQQISA-N

Isomeric SMILES

[2H]C1(C(N(C(C(N1CCCCOC2=CC3=C(CCC(=O)N3)C=C2)([2H])[2H])([2H])[2H])C4=CC(=CC=C4)Cl)([2H])[2H])[2H]

Canonical SMILES

C1CC(=O)NC2=C1C=CC(=C2)OCCCCN3CCN(CC3)C4=CC(=CC=C4)Cl

Origin of Product

United States

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